molecular formula C22H25N3O5S B4176558 N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Cat. No. B4176558
M. Wt: 443.5 g/mol
InChI Key: AFJUPRBVTQOYHO-UHFFFAOYSA-N
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Description

The compound is part of a broader class of chemicals that have garnered interest for their potential pharmacological activities. Compounds with similar structures, such as sulfonamide derivatives incorporating piperazine units, have been studied for their biological activities and interactions with biological receptors.

Synthesis Analysis

The synthesis of similar sulfonamide derivatives typically involves the reaction of substituted benzhydryl chlorides with piperazine or piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of an aprotic solvent and a base, such as triethylamine. This process has been documented in the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, showing potential as antimicrobial agents (Vinaya et al., 2009).

Molecular Structure Analysis

Molecular structure analysis of similar compounds involves various spectroscopic techniques, including 1H-NMR, 13C-NMR, and IR spectroscopy, alongside X-ray crystallography. These methods have been utilized to determine the structure and conformation of sulfonamide derivatives, including their protonation state and molecular geometry (Jimeno et al., 2003).

Chemical Reactions and Properties

The chemical reactivity and properties of sulfonamide derivatives can vary significantly based on their structural components. For instance, the presence of a piperazine ring and specific substitutions can influence their biological activity, including antimicrobial and anticancer properties. The synthesis and evaluation of N-substituted derivatives of acetamide bearing the piperidine moiety have shown promising activity against various enzymes and bacterial strains (Khalid et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, can be influenced by their molecular configuration and substituents. These properties are crucial for understanding the compound's behavior in biological systems and potential applications in drug formulation.

Chemical Properties Analysis

The chemical properties, including reactivity with biological targets, stability under physiological conditions, and interaction with metal ions, are central to the pharmacological potential of sulfonamide derivatives. Research on similar compounds has demonstrated their ability to inhibit carbonic anhydrase isozymes, highlighting their potential in therapeutic applications (Alafeefy et al., 2015).

properties

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O5S/c1-16-10-13-24(14-11-16)31(28,29)18-8-6-17(7-9-18)23-21(26)12-15-25-19-4-2-3-5-20(19)30-22(25)27/h2-9,16H,10-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJUPRBVTQOYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
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N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
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N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
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N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
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N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide
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N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide

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